molecular formula C14H18O7 B14683334 1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid CAS No. 28974-78-9

1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid

Katalognummer: B14683334
CAS-Nummer: 28974-78-9
Molekulargewicht: 298.29 g/mol
InChI-Schlüssel: HWTXHCPBFXQANQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes a furan ring fused with a decahydrocyclodeca ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Wirkmechanismus

The mechanism by which 1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, or modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid derivatives: These compounds share a similar core structure but differ in their functional groups or substituents.

    Other furan-based compounds: These include various furan derivatives that exhibit similar chemical properties and reactivity.

Uniqueness

This compound is unique due to its specific ring structure and the presence of multiple functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

28974-78-9

Molekularformel

C14H18O7

Molekulargewicht

298.29 g/mol

IUPAC-Name

1,3-dioxo-3a,4,5,6,7,8,9,10,11,11a-decahydrocyclodeca[c]furan-7,8-dicarboxylic acid

InChI

InChI=1S/C14H18O7/c15-11(16)7-3-1-5-9-10(14(20)21-13(9)19)6-2-4-8(7)12(17)18/h7-10H,1-6H2,(H,15,16)(H,17,18)

InChI-Schlüssel

HWTXHCPBFXQANQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(CCCC(C(C1)C(=O)O)C(=O)O)C(=O)OC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.